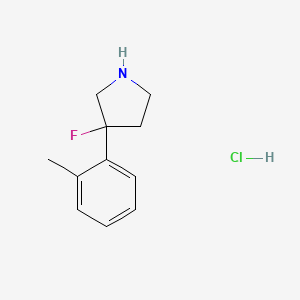

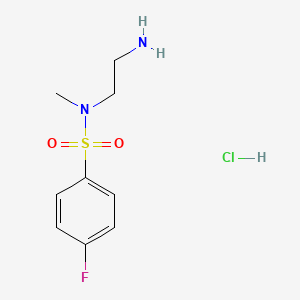

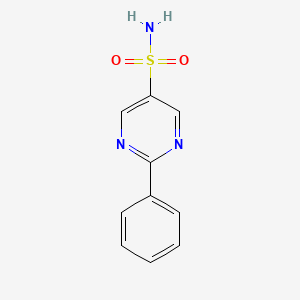

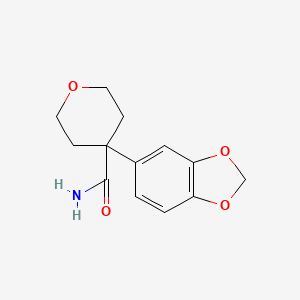

2-Phenylpyrimidine-5-sulfonamide

Übersicht

Beschreibung

2-Phenylpyrimidine-5-sulfonamide is a compound with the CAS Number: 1803611-26-8 . It has a molecular weight of 235.27 and its IUPAC name is this compound . The compound is a powder and is stored at room temperature .

Molecular Structure Analysis

Sulfonamides, including this compound, are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .

Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a melting point of 230-235 degrees .

Wissenschaftliche Forschungsanwendungen

Antibiotic Detection and Analysis

Generation of Broad Specificity Antibodies for Sulfonamide Antibiotics

A study developed a highly sensitive enzyme-linked immunosorbent assay (ELISA) for the analysis of milk samples, utilizing antibodies against sulfonamide antibiotic congeners. This method achieved selectivity against the common aminobenzenesulfonylamino moieties, demonstrating potential for detecting a wide range of sulfonamide antibiotics in the veterinary field, especially in compliance with EC regulations (Adrián et al., 2009).

Antimicrobial and Antitubercular Activity

Newer Thiazolopyrimidine-Based Sulfonamides

A class of thiazolopyrimidine-based sulfonamides was synthesized to combat microbial infections. These compounds showed promising in vitro antimicrobial activity against certain bacterial and fungal strains, as well as antitubercular activity, highlighting their potential as new agents to fight against microbial infections (Patel, Purohit, & Rajani, 2014).

Antimycobacterial Agents

Discovery of Inhibitors of Mycobacterial Beta-Carbonic Anhydrases

A series of 2-(hydrazinocarbonyl)-3-aryl-1H-indole-5-sulfonamides showed excellent nanomolar inhibitory activity against two beta-carbonic anhydrases from Mycobacterium tuberculosis. These findings suggest potential for developing antimycobacterial agents with a novel mechanism of action (Güzel et al., 2009).

Herbicide Development

Synthesis of Sulfonylurea Herbicides

Research into the synthesis of sulfonylurea herbicides, such as imazosulfuron and its derivatives, utilized 2-aminopyrimidine compounds. This process involved multiple steps, including chlorosulfonation and condensation reactions, to produce herbicides with potential for agricultural use (Gui-zhe, 2015).

Safety and Hazards

The safety information for 2-Phenylpyrimidine-5-sulfonamide indicates that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling . In case of ingestion, one should call a poison center or doctor if they feel unwell .

Zukünftige Richtungen

While specific future directions for 2-Phenylpyrimidine-5-sulfonamide are not available, research into similar compounds, such as 2-aminopyrimidine derivatives, has shown promise in the treatment of diseases like sleeping sickness and malaria . This suggests potential avenues for future research and development involving this compound.

Wirkmechanismus

Target of Action

The primary target of 2-Phenylpyrimidine-5-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folate, a compound required for cells to make nucleic acids such as DNA or RNA .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, this compound prevents the synthesis of folic acid, which is necessary for bacterial replication .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by this compound affects the folic acid metabolism cycle . This disruption in the cycle leads to a deficiency in the production of nucleic acids, which are essential for bacterial replication . The result is a bacteriostatic effect, where the growth and multiplication of bacteria are halted .

Pharmacokinetics

The ratio between acetylation and hydroxylation depends on the structure of the sulfonamide and the species .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial replication . By preventing the synthesis of folic acid, the compound halts the production of nucleic acids, which are essential for bacterial replication . This leads to a bacteriostatic effect, where the growth and multiplication of bacteria are halted .

Eigenschaften

IUPAC Name |

2-phenylpyrimidine-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c11-16(14,15)9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-7H,(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSLWOJIAVGZAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

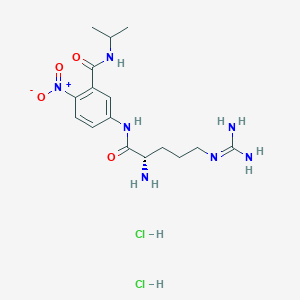

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B1528237.png)

![5-Bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one](/img/structure/B1528244.png)

![5-Bromo-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one](/img/structure/B1528246.png)

![2-Amino-2-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1528252.png)

![3-{[(4-Bromo-5-methoxythiophen-2-yl)methyl]amino}propane-1,2-diol](/img/structure/B1528253.png)